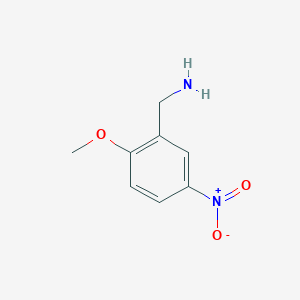

(2-Methoxy-5-nitrophenyl)methanamine

Description

BenchChem offers high-quality (2-Methoxy-5-nitrophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxy-5-nitrophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methoxy-5-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQPIGVESZOYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655389 | |

| Record name | 1-(2-Methoxy-5-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40896-72-8 | |

| Record name | 1-(2-Methoxy-5-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Technical Guide on (2-Methoxy-5-nitrophenyl)methanamine: Chemical Properties, Selective Synthesis, and Applications in Targeted Therapeutics

Executive Summary

In the landscape of modern drug discovery, the rational design of kinase inhibitors relies heavily on highly functionalized, structurally precise building blocks. (2-Methoxy-5-nitrophenyl)methanamine is a critical bifunctional intermediate utilized extensively in medicinal chemistry. Featuring a primary amine for nucleophilic coupling and a nitro group that serves as a masked aniline, this compound enables orthogonal synthetic strategies. This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating chemoselective synthesis protocol, and explores its mechanistic application in the development of Epidermal Growth Factor Receptor (EGFR) modulators.

Physicochemical Profiling

Understanding the physical and electronic properties of (2-Methoxy-5-nitrophenyl)methanamine is essential for predicting its behavior in complex synthetic workflows. The aromatic ring is subject to a "push-pull" electronic effect: the methoxy group acts as an electron-donating ortho/para director, while the nitro group is a strongly electron-withdrawing meta director. This distinct electronic topology governs the stability and reactivity of the molecule.

Table 1: Quantitative Physicochemical Properties

| Property | Value |

| Chemical Name | (2-Methoxy-5-nitrophenyl)methanamine |

| CAS Registry Number | 40896-72-8 (Free Base) / 92203-71-9 (HCl Salt) |

| Molecular Formula | C8H10N2O3 |

| Molecular Weight | 182.18 g/mol |

| Physical State | Solid (Typically handled as a hydrochloride salt) |

| Reactivity Profile | Nucleophilic primary amine; Reducible nitro group |

Data supported by commercial chemical databases and supplier specifications [1, 2].

Synthetic Methodologies: The Principle of Chemoselectivity

As a Senior Application Scientist, the primary challenge I observe in the synthesis of this compound is achieving chemoselectivity. The goal is to generate the primary amine from a nitrogenous precursor without inadvertently reducing the sensitive nitro group.

Standard catalytic hydrogenation (e.g., using Pd/C and H₂) is fundamentally flawed for this specific intermediate. Hydrogenation would indiscriminately reduce the nitro group (-NO₂) to an aniline (-NH₂), yielding an undesired diamine that complicates downstream regioselectivity. To circumvent this, we employ the Staudinger Reaction [3]. This method utilizes triphenylphosphine (PPh₃) to selectively reduce an azide precursor to a primary amine, leaving the nitro group completely intact.

Step-by-Step Protocol: Chemoselective Staudinger Reduction

The following protocol is designed as a self-validating system. The orthogonal solubility of the products during the workup phase ensures that successful isolation inherently validates the chemical conversion.

-

Reagent Preparation: Dissolve 1.0 equivalent of 2-(azidomethyl)-1-methoxy-4-nitrobenzene in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Phosphine Addition: Slowly add 1.0 to 1.1 equivalents of triphenylphosphine (PPh₃) to the mixture at room temperature. Stir for 12 hours. Causality: The nucleophilic phosphorus attacks the terminal nitrogen of the azide, expelling nitrogen gas (N₂) and forming an intermediate iminophosphorane. The evolution of N₂ gas serves as a visual indicator of reaction progress.

-

Hydrolysis: Add an excess of distilled water to the reaction mixture and stir for an additional 2-4 hours. Causality: Water hydrolyzes the iminophosphorane, yielding the desired primary amine and triphenylphosphine oxide (Ph₃P=O) as a byproduct.

-

Self-Validating Workup (Acid-Base Extraction):

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the residue in dichloromethane (DCM) and extract with 1M HCl. Causality: The basic primary amine is protonated to form the water-soluble hydrochloride salt (CAS 92203-71-9), migrating to the aqueous layer. The neutral Ph₃P=O remains in the organic layer.

-

Separate the aqueous layer, basify it to pH 10 using 1M NaOH, and extract with fresh DCM.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the highly pure (2-Methoxy-5-nitrophenyl)methanamine free base.

-

Figure 1: Chemoselective Staudinger reduction of the azide precursor to the primary amine.

Applications in Drug Development: EGFR Modulation

The strategic value of (2-Methoxy-5-nitrophenyl)methanamine is most evident in its application as a building block for targeted cancer therapeutics. Overexpression or mutation of the Epidermal Growth Factor Receptor (EGFR, ErbB1) is a well-documented driver of normal and malignant cell proliferation, particularly in non-small cell lung cancer (NSCLC) and pancreatic cancer [3].

In medicinal chemistry workflows, the primary amine of this compound acts as a potent nucleophile. According to established patent literature (), (2-Methoxy-5-nitrophenyl)methanamine is reacted with pyrimidine derivatives, such as 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine.

Mechanistic Insight: This coupling occurs via a Nucleophilic Aromatic Substitution (S_NAr). The reaction is driven by the electron-deficient nature of the chlorinated pyrimidine ring. The resulting secondary amine linkage forms the core scaffold of a novel class of EGFR modulators. Once the core scaffold is assembled, the nitro group of the (2-Methoxy-5-nitrophenyl)methanamine moiety can be subsequently reduced to an aniline, opening the door for further derivatization (e.g., forming amides or ureas) to optimize the drug's binding affinity within the ATP-binding pocket of the EGFR kinase domain.

Figure 2: Modulation of the EGFR signaling pathway by derivatives of the target compound.

Analytical Characterization Standards

To ensure the integrity of the synthesized (2-Methoxy-5-nitrophenyl)methanamine before integration into high-value drug scaffolds, the following analytical validations must be met:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The compound should exhibit a distinct[M+H]⁺ peak at m/z 183.1, confirming the molecular weight.

-

¹H NMR (Nuclear Magnetic Resonance): The spectrum must show a sharp singlet near 3.9 ppm corresponding to the methoxy (-OCH₃) protons, and a singlet near 3.8 ppm for the benzylic methylene (-CH₂-) protons. The absence of azide stretching (~2100 cm⁻¹) in FT-IR further validates the complete reduction of the precursor.

References

-

American Elements - (2-methoxy-5-nitrophenyl)methanamine hydrochloride | CAS 92203-71-9. Retrieved from:[Link]

- World Intellectual Property Organization (WIPO) - WO2011140338A1: Compounds that modulate EGFR activity and methods for treating or preventing conditions therewith.

Comprehensive Technical Guide: (2-Methoxy-5-nitrophenyl)methanamine (CAS 40896-72-8)

Executive Summary

(2-Methoxy-5-nitrophenyl)methanamine (CAS 40896-72-8) is a highly specialized, bifunctional benzylamine derivative that serves as a critical building block in advanced medicinal chemistry and pharmacological research. Featuring a primary amine, an electron-donating methoxy group, and an electron-withdrawing nitro group, this molecule offers unique electronic and steric properties. It is predominantly utilized in two high-impact domains: the synthesis of next-generation Epidermal Growth Factor Receptor (EGFR) modulators for non-small cell lung cancer (NSCLC) ()[1], and the development of photoactive amiloride analogs (e.g., 2'-Methoxy-5'-nitrobenzamil) for mapping ion channel topologies ()[2].

Physicochemical Profiling & Structural Data

To ensure accurate stoichiometry and analytical tracking during complex multi-step syntheses, the foundational physicochemical properties of the free base and its hydrochloride salt are summarized below ()[3].

| Property | Value |

| Chemical Name | (2-Methoxy-5-nitrophenyl)methanamine |

| CAS Number | 40896-72-8 (Free Base) / 92203-71-9 (HCl Salt) |

| Molecular Formula | C8H10N2O3 |

| Molecular Weight | 182.18 g/mol |

| Monoisotopic Mass | 182.069 Da |

| SMILES | COC1=C(C=C(C=C1)[O-])CN |

Chemoselective Synthesis: The Staudinger Approach

Synthesizing (2-Methoxy-5-nitrophenyl)methanamine requires strict chemoselectivity. The primary synthetic challenge lies in reducing the precursor's azidomethyl group to a primary amine without inadvertently reducing the sensitive 5-nitro group on the aromatic ring ()[1]. Standard catalytic hydrogenation (e.g., Pd/C with H₂) is contraindicated as it would indiscriminately yield an undesired diamine byproduct.

Causality in Reagent Selection

To bypass this limitation, the Staudinger reduction is employed ()[1]. Triphenylphosphine (PPh₃) selectively attacks the azide to form a phosphazene (aza-ylide) intermediate. This reaction is thermodynamically driven by the formation of the extremely stable P=O bond in the triphenylphosphine oxide byproduct during the subsequent hydrolysis step, leaving the nitroaromatic system completely intact.

Protocol 1: Step-by-Step Chemoselective Synthesis

Self-Validating Workflow for High-Purity Amine Generation

-

Initiation & Ylide Formation: Dissolve 2-(azidomethyl)-1-methoxy-4-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Slowly add triphenylphosphine (1.0 - 1.05 eq) at room temperature ()[1].

-

In-Process Validation: Observe the controlled evolution of nitrogen (N₂) gas. This effervescence is a self-validating, visual indicator that the Staudinger reaction has successfully initiated and the aza-ylide intermediate is forming.

-

-

Hydrolysis: Once gas evolution ceases (typically 2-4 hours), add a stoichiometric excess of aqueous NaHCO₃ or water to the reaction mixture and stir for an additional 12 hours to fully hydrolyze the phosphazene intermediate ()[1].

-

Phase Partitioning (Self-Purifying Step): Extract the mixture with ethyl acetate and dichloromethane (DCM). To further purify, an acid-base extraction can be employed by extracting the organic layer with 1M aqueous HCl.

-

Mechanistic Rationale: The target amine is protonated to form a water-soluble hydrochloride salt, migrating to the aqueous layer. The neutral triphenylphosphine oxide (OPPh₃) byproduct remains trapped in the organic layer, ensuring a highly efficient thermodynamic separation.

-

-

Basification & Recovery: Isolate the aqueous layer, cool to 0°C, and carefully adjust the pH to >10 using aqueous NaHCO₃ or NaOH. Extract the newly formed free base back into fresh DCM ()[1].

-

Final Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford pure (2-Methoxy-5-nitrophenyl)methanamine (typically ~85% yield) ()[1].

Caption: Workflow for the chemoselective Staudinger reduction of the azide precursor.

Downstream Applications & Pharmacological Significance

Oncology: Next-Generation EGFR Modulators

In targeted cancer therapy, overcoming resistance to first-generation tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib is a critical clinical hurdle ()[1]. (2-Methoxy-5-nitrophenyl)methanamine is utilized as a privileged scaffold in the synthesis of novel EGFR modulators. The primary amine acts as a nucleophilic anchor to attach the substituted benzyl moiety to complex heterocyclic cores. The specific substitution pattern (2-methoxy, 5-nitro) optimizes the steric fit and electronic interactions within the ATP-binding pocket of mutated EGFR (such as the T790M gatekeeper mutation), thereby restoring apoptotic pathways in NSCLC models ()[1].

Ion Channel Physiology: Photoaffinity Labeling

In epithelial physiology, the compound is the direct precursor to 2'-Methoxy-5'-nitrobenzamil (NMBA) , a potent, photoactive derivative of the potassium-sparing diuretic amiloride ()[4][5].

-

Mechanism of Action: NMBA acts as a competitive inhibitor of the epithelial sodium channel (ENaC) and the Na⁺/H⁺ antiporter ()[2][4].

-

Photoaffinity Mapping: When exposed to UV illumination, the nitroaromatic system of NMBA becomes highly reactive, covalently cross-linking with adjacent amino acid residues in the binding pocket ()[6]. This has enabled researchers to map the three-dimensional topology of amiloride-binding proteins, identifying specific 30 kDa and 50 kDa polypeptide subunits in organisms like Dunaliella salina ()[2], and modeling the planar aromatic pockets that accommodate these inhibitors ()[6].

Protocol 2: Preparation of NMBA Stock Solutions for In Vitro Assays

Ensuring Compound Stability and Bioavailability

-

Solvent Selection: Due to the hydrophobic nature imparted by the nitrobenzyl group, aqueous solubility is poor. Weigh the required mass of NMBA powder ()[4].

-

Primary Solubilization: Dissolve in anhydrous, moisture-free Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10 mM to 50 mM) ()[4].

-

Causality: Anhydrous DMSO prevents premature degradation and ensures complete solvation of the planar aromatic rings, which is impossible in purely aqueous buffers ()[4].

-

-

Aliquoting: Divide the stock into single-use aliquots to prevent freeze-thaw cycles, which can induce precipitation and alter the effective concentration ()[4].

-

Assay Application: Dilute the DMSO stock directly into the aqueous assay buffer immediately prior to cell treatment, ensuring the final DMSO concentration remains below 0.1% (v/v) to avoid solvent-induced cytotoxicity ()[4].

Caption: Downstream pharmacological applications in ion channel modulation and oncology.

References

-

[1] Compounds that modulate EGFR activity and methods for treating or preventing conditions therewith. Google Patents (WO2011140338A1). URL:

-

[3] (2-methoxy-5-nitrophenyl)methanamine hydrochloride (C8H10N2O3). PubChemLite. URL:[Link]

-

[2] Utilization of amiloride analogs for characterization and labeling of the plasma membrane Na+/H+ antiporter from Dunaliella salina. PubMed (NIH). URL:[Link]

-

[6] Topology of an amiloride-binding protein. Scholars@Duke. URL:[Link]

Sources

- 1. WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith - Google Patents [patents.google.com]

- 2. Utilization of amiloride analogs for characterization and labeling of the plasma membrane Na+/H+ antiporter from Dunaliella salina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - (2-methoxy-5-nitrophenyl)methanamine hydrochloride (C8H10N2O3) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Scholars@Duke publication: Topology of an amiloride-binding protein. [scholars.duke.edu]

Synthesis of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride

An in-depth technical guide to the synthesis of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride, designed for synthetic chemists and drug development professionals.

Executive Summary & Synthetic Strategy

The synthesis of functionalized benzylamines, particularly those bearing reducible moieties like nitro groups, presents a classic chemoselectivity challenge in organic chemistry. (2-Methoxy-5-nitrophenyl)methanamine hydrochloride is a highly valuable building block in pharmaceutical development, often utilized in the synthesis of kinase inhibitors and targeted therapeutics[1].

A naive retrosynthetic approach might suggest the reductive amination of 2-methoxy-5-nitrobenzaldehyde or the direct hydrogenation of a benzonitrile precursor. However, the strong electron-withdrawing nitro group is notoriously susceptible to reduction by common hydride donors (e.g.,

To ensure absolute chemoselectivity and high atom economy, the optimal pathway relies on a Staudinger reduction of an azide intermediate. This guide details a robust, field-proven four-step protocol starting from commercially available 4-nitroanisole:

-

Bromomethylation via in situ generated electrophiles.

-

Azidation via an

displacement. -

Chemoselective Staudinger Reduction of the azide.

-

Precipitation of the hydrochloride salt.

Chemoselective reduction strategy avoiding nitro group degradation.

Experimental Methodologies: The Four-Step Protocol

Every protocol described below acts as a self-validating system, incorporating physical observations and in-line analytical checks to ensure process integrity.

Step 1: Bromomethylation of 4-Nitroanisole

Objective: Synthesize 2-(bromomethyl)-1-methoxy-4-nitrobenzene.

Causality & Logic: Rather than using highly restricted and carcinogenic bis(chloromethyl) ether (Blanc reaction), this method utilizes paraformaldehyde, sodium bromide, and sulfuric acid[2]. The acid depolymerizes the paraformaldehyde and reacts with

Procedure:

-

Charge a reaction vessel with 4-nitroanisole (1.0 eq), paraformaldehyde (1.1 eq), and sodium bromide (1.2 eq) in glacial acetic acid (approx. 2 mL/mmol).

-

Heat the suspension to 85 °C under continuous stirring.

-

Slowly add a 1:1 mixture of concentrated

and glacial acetic acid dropwise over 5 hours[2]. -

Maintain the reaction at 85 °C for an additional 3 hours, then cool to room temperature (28 °C) and stir for 12 hours.

-

Self-Validation (Workup): Extract with diethyl ether. Wash the organic layer with 5%

(gas evolution confirms neutralization of acetic acid) and brine. Dry over anhydrous

Step 2: Nucleophilic Substitution (Azidation)

Objective: Synthesize 2-(azidomethyl)-1-methoxy-4-nitrobenzene.

Causality & Logic: Sodium azide (

Procedure:

-

Dissolve 2-(bromomethyl)-1-methoxy-4-nitrobenzene (1.0 eq) in anhydrous DMF (5 mL/mmol).

-

Add sodium azide (1.5 eq) in a single portion.

-

Stir the mixture at room temperature for 4 hours.

-

Self-Validation: As the reaction proceeds,

(which is less soluble in DMF than -

Quench with cold water and extract with ethyl acetate. Wash the organic layer extensively with water (3x) to remove residual DMF. Concentrate carefully (do not heat excessively, as azides can be thermally sensitive).

Step 3: Chemoselective Staudinger Reduction

Objective: Synthesize (2-methoxy-5-nitrophenyl)methanamine free base.

Causality & Logic: Triphenylphosphine (

Procedure:

-

Dissolve 2-(azidomethyl)-1-methoxy-4-nitrobenzene (1.0 eq) in tetrahydrofuran (THF) (10 mL/mmol)[1].

-

Add triphenylphosphine (1.05 eq) slowly at room temperature[1].

-

Self-Validation: Immediate and vigorous bubbling (

gas evolution) will be observed. The cessation of bubbling indicates complete conversion to the aza-ylide. -

Stir for 12 hours at room temperature[1]. Add water (10 eq) and stir for an additional 2 hours to fully hydrolyze the intermediate.

-

Concentrate the THF under vacuum.

Step 4: Hydrochloride Salt Precipitation & Purification

Objective: Isolate (2-methoxy-5-nitrophenyl)methanamine hydrochloride while removing TPPO. Causality & Logic: TPPO is notoriously difficult to separate from organic products via chromatography. However, TPPO is highly soluble in diethyl ether, whereas the hydrochloride salt of the target amine is completely insoluble. By forming the salt directly in ether, the product precipitates in high purity, leaving all TPPO in the mother liquor.

Procedure:

-

Dissolve the crude residue from Step 3 in dry diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble anhydrous

gas through the solution (or add a stoichiometric amount of -

Self-Validation: A dense white precipitate will form instantaneously.

-

Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the final hydrochloride salt.

Four-step synthetic workflow with in-line quality control checkpoints.

Data Presentation & Process Parameters

To facilitate scale-up and reproducibility, the quantitative parameters and analytical validation markers are summarized below.

Table 1: Process Parameters & Stoichiometry

| Step | Transformation | Key Reagents (Equivalents) | Solvent / Temp | Expected Yield |

| 1 | Bromomethylation | 4-Nitroanisole (1.0), | AcOH / 85 °C | 60%[2] |

| 2 | Azidation | Bromide (1.0), | DMF / 25 °C | >90% |

| 3 | Staudinger | Azide (1.0), | THF / 25 °C | Quantitative |

| 4 | Salt Formation | Crude Amine (1.0), | 85% (from azide) |

Table 2: Analytical Validation Markers

| Intermediate / Product | Analytical Technique | Target Signal / Observation | Structural Correlation |

| 2-(Bromomethyl)... | Benzylic | ||

| 2-(Azidomethyl)... | FT-IR Spectroscopy | Sharp, intense peak at ~2100 | Asymmetric |

| Target Amine (Free) | LC-MS (ESI+) | Molecular weight confirmation | |

| Target Amine HCl | Solubility / Physical State | Insoluble in Ether, Soluble in | Confirmation of salt formation |

References

Sources

Spectroscopic Elucidation and Chemoselective Synthesis of (2-Methoxy-5-nitrophenyl)methanamine Derivatives

Executive Summary

(2-Methoxy-5-nitrophenyl)methanamine, frequently referred to as 2-methoxy-5-nitrobenzylamine, is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. Its unique structural scaffold—featuring an electron-donating methoxy group, an electron-withdrawing nitro group, and a reactive primary amine—makes it a critical intermediate in the synthesis of advanced therapeutics, including irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors[1].

This technical whitepaper provides an in-depth analysis of the chemoselective synthesis of this compound, the causality behind experimental isolation techniques, and a comprehensive breakdown of its spectroscopic signatures (NMR, LC-MS, and FT-IR) to establish a self-validating analytical workflow for researchers and drug development professionals.

Structural & Mechanistic Rationale

The (2-methoxy-5-nitrophenyl)methanamine scaffold is defined by a distinct "push-pull" electronic environment. The nitro functional group is highly polar and electrophilic, resulting in strong inductive and conjugative withdrawal of electrons from the aromatic ring[2]. Conversely, the ortho-methoxy group acts as a strong electron donor via resonance.

This electronic dichotomy dictates the molecule's reactivity:

-

The Methanamine Handle: The primary amine is electronically insulated from the direct resonance effects of the aromatic ring by the benzylic methylene carbon. However, the strong inductive pull of the para-nitro group slightly attenuates its basicity compared to unsubstituted benzylamine.

-

Chemoselectivity Challenges: In synthetic workflows, generating the methanamine group often requires the reduction of an azide or nitrile precursor. The presence of the easily reducible nitro group necessitates highly chemoselective reduction strategies to prevent the formation of diamino byproducts[3].

Chemoselective Synthesis Methodology

To synthesize (2-methoxy-5-nitrophenyl)methanamine from 2-(azidomethyl)-1-methoxy-4-nitrobenzene, standard reduction techniques (e.g., catalytic hydrogenation with

To preserve the nitro group, the Staudinger Reduction is employed. This method utilizes triphenylphosphine (

Step-by-Step Protocol: Staudinger Reduction & Phase-Switch Isolation

This protocol is designed as a self-validating system . The success of the reaction is physically confirmed by the compound's ability to switch phases during the acid/base workup, ensuring high purity without the need for immediate chromatography.

-

Dissolution: Dissolve 1.0 equivalent of 2-(azidomethyl)-1-methoxy-4-nitrobenzene in anhydrous tetrahydrofuran (THF) (approx. 0.04 M concentration).

-

Causality: THF is a polar aprotic solvent that readily dissolves both the organic azide and

, facilitating the initial nucleophilic attack.

-

-

Phosphine Addition: Add 1.0 equivalent of triphenylphosphine (

) to the mixture. Stir at room temperature for 12 hours.-

Causality:

chemoselectively attacks the terminal nitrogen of the azide, extruding

-

-

Acidic Hydrolysis & Phase Extraction: Concentrate the mixture under reduced pressure, wash with water, and acidify with aqueous

. Extract the aqueous layer with dichloromethane (DCM).-

Causality: The acid hydrolyzes the iminophosphorane into a primary amine. The

immediately protonates the amine, forming a water-soluble ammonium salt. Washing with DCM removes the lipophilic triphenylphosphine oxide (

-

-

Basification & Product Isolation: Basify the isolated aqueous layer using aqueous

. Extract the liberated free base with ethyl acetate. Dry the organic layer over anhydrous-

Causality: The weak base neutralizes the ammonium salt, reverting it to the lipophilic free amine, which partitions back into the organic phase. If the product successfully extracts into the ethyl acetate at this stage, the reduction and hydrolysis are functionally validated.

-

Caption: Chemoselective Staudinger reduction preserves the nitro group while reducing the azide.

Spectroscopic Characterization

Validating the structural integrity of (2-methoxy-5-nitrophenyl)methanamine requires a multi-modal spectroscopic approach. The data below synthesizes empirical literature values[1] and predictive additivity rules to provide a complete reference profile.

Nuclear Magnetic Resonance (NMR)

The

Mass Spectrometry & FT-IR

Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized to confirm both the exact mass and the purity (>95%) of the synthesized batch prior to downstream coupling reactions[1]. In positive Electrospray Ionization (ESI+), the compound readily protonates at the primary amine, yielding a strong

Caption: Multi-modal spectroscopic workflow for rigorous structural validation.

Data Presentation

The following tables summarize the quantitative spectroscopic data required to validate the synthesis of (2-methoxy-5-nitrophenyl)methanamine.

Table 1:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Rationale |

| 8.25 – 8.18 | Multiplet (m) | 2H | H-4, H-6 (Aromatic) | Deshielded by the strongly electron-withdrawing |

| 6.92 – 6.88 | Doublet (d) | 1H | H-3 (Aromatic) | Shielded by the electron-donating |

| 3.98 | Singlet (s) | 3H | Typical resonance for an aryl methoxy group. | |

| 3.90 | Singlet (s) | 2H | Benzylic protons attached to the primary amine. | |

| (Note: The |

Table 2:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~162.3 | Quaternary (C-O) | C-2 | Strongly deshielded by electronegative oxygen. |

| ~141.2 | Quaternary (C-N) | C-5 | Deshielded by the nitro group. |

| ~130.5 | Quaternary (C-C) | C-1 | Attachment point of the methanamine group. |

| ~124.8 | Methine (CH) | C-6 | Ortho to nitro group, meta to methoxy. |

| ~124.5 | Methine (CH) | C-4 | Ortho to nitro group, meta to methoxy. |

| ~110.1 | Methine (CH) | C-3 | Ortho to methoxy group (shielded). |

| ~56.2 | Primary ( | Standard aryl methoxy carbon. | |

| ~41.5 | Secondary ( | Benzylic carbon adjacent to an amine. |

Table 3: LC-MS and FT-IR Parameters

| Technique | Key Parameter / Peak | Interpretation |

| LC-MS (ESI+) | m/z 183.07 | Confirms the exact mass of the free base (Calculated Exact Mass: 182.07). |

| FT-IR (ATR) | ~3300 - 3400 | N-H stretching vibrations characteristic of the primary amine. |

| FT-IR (ATR) | ~1520 & 1350 | Asymmetric and symmetric N-O stretches of the nitro group. |

| FT-IR (ATR) | ~1250 | C-O-C asymmetric stretch of the aryl alkyl ether. |

Conclusion

The manipulation of (2-methoxy-5-nitrophenyl)methanamine requires a deep understanding of its electronic properties. By employing chemoselective techniques like the Staudinger reduction and validating the structural output through rigorous

References

- WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith Source: Google Patents URL

-

Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report Source: Environmental Protection Agency (EPA) URL:[Link](Note: Linked via EPA NEPIS archive as referenced in grounding data)

Sources

2-Methoxy-5-Nitrophenol: A Comprehensive Physicochemical Guide for Drug Development and Agrochemical Applications

As a Senior Application Scientist, I frequently evaluate raw materials and intermediates that serve as the backbone for complex active pharmaceutical ingredients (APIs) and specialized agrochemicals. 2-Methoxy-5-nitrophenol (CAS: 636-93-1), commonly known as 5-Nitroguaiacol, is a highly versatile aromatic compound. Its unique substitution pattern—featuring an electron-donating methoxy group, a hydroxyl group, and an electron-withdrawing nitro group—confers specific electronic properties that make it an indispensable building block.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and self-validating synthesis protocols, specifically tailored for researchers in drug development and chemical manufacturing.

Fundamental Physicochemical Properties

To design robust extraction, purification, and reaction workflows, one must first understand the foundational properties of the molecule. The data below is synthesized from authoritative databases, including [1] and [2].

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Operational Significance |

| CAS Number | 636-93-1 | Unique identifier required for regulatory tracking and SDS compliance. |

| Molecular Formula | C | Dictates the stoichiometric baseline for all downstream synthesis. |

| Molecular Weight | 169.13 g/mol | Essential for precise molarity calculations in continuous flow chemistry. |

| Melting Point | 103–107 °C | Indicates moderate crystalline lattice energy; useful for purity validation via Differential Scanning Calorimetry (DSC). |

| Boiling Point | 110–112 °C (at 1 mmHg) | The high boiling point necessitates high-vacuum distillation to prevent thermal degradation during purification. |

| LogP (Octanol/Water) | 1.3 | Suggests moderate lipophilicity. The compound will preferentially partition into organic solvents (e.g., ethyl acetate) during aqueous workups. |

Structural and Electronic Profiling

The reactivity of 2-methoxy-5-nitrophenol is governed by the push-pull electronic effects of its substituents:

-

The Hydroxyl Group (-OH): Acts as a weak acid. However, the presence of the strongly electron-withdrawing nitro group at the meta position (relative to the -OH) inductively pulls electron density away from the oxygen, making the hydroxyl proton more labile than in standard phenol.

-

The Methoxy Group (-OCH

): An electron-donating group via resonance, which activates the aromatic ring toward electrophilic substitution. -

The Nitro Group (-NO

): Deactivates the ring and directs incoming electrophiles to the meta position.

Causality in Drug Design: In pharmaceutical synthesis, such as the development of the GnRH receptor antagonist Linzagolix, these electronic effects are exploited to selectively functionalize the aromatic ring without requiring harsh, non-selective reagents [3].

Synthesis Workflows: A Self-Validating Protocol

Direct nitration of guaiacol (2-methoxyphenol) often yields a complex mixture of regioisomers and oxidation byproducts due to the unprotected hydroxyl group. To achieve high yields of the 5-nitro isomer, a protection-nitration-deprotection strategy is required.

Figure 1: Step-by-step synthesis workflow of 2-Methoxy-5-nitrophenol from guaiacol.

Step-by-Step Methodology

Step 1: Acylation (Protection)

-

Procedure: React guaiacol with acetic anhydride in the presence of a catalytic amount of pyridine.

-

Causality: The free phenolic -OH is highly susceptible to destructive oxidation by nitric acid. Acetylation masks this reactivity, ensuring the aromatic ring undergoes electrophilic aromatic substitution rather than oxidation.

-

Self-Validating IPC (In-Process Control): Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The disappearance of the guaiacol spot (which stains strongly with KMnO

) and the appearance of a higher

Step 2: Regioselective Nitration

-

Procedure: Add the acetylated intermediate dropwise to a chilled mixture of HNO

/H -

Causality: The -OCH

group is strongly activating and ortho/para-directing. The -OAc group is also ortho/para-directing but is sterically bulkier and less activating. Consequently, the nitronium ion (NO -

Self-Validating IPC: Quench a 1 mL aliquot in ice water, extract with EtOAc, and perform HPLC analysis. The target peak must constitute >85% of the Area Under Curve (AUC).

Step 3: Hydrolysis and Isolation

-

Procedure: Treat the nitrated intermediate with 10% aqueous NaOH at 60 °C for 2 hours, cool, and acidify with 6M HCl to pH 2.

-

Causality: Base hydrolysis cleaves the ester bond, regenerating the phenoxide ion. Subsequent acidification protonates the phenoxide. Because 2-methoxy-5-nitrophenol has low aqueous solubility at acidic pH, it precipitates out of solution as a pure solid.

-

Self-Validating IPC: Verify the pH of the aqueous layer is < 3 using a calibrated pH probe. Confirm the final product identity via

H NMR; the presence of a characteristic aromatic splitting pattern (one doublet, one doublet of doublets, and one fine doublet) validates the 1,2,5-substitution pattern.

Advanced Manufacturing: Continuous Flow Synthesis

In modern drug development, batch nitration presents severe safety bottlenecks due to the highly exothermic nature of the reaction. Recent advancements published in [3] demonstrate the superiority of continuous flow synthesis for related Linzagolix intermediates (e.g., 4-fluoro-2-methoxy-5-nitrophenol).

Figure 2: Continuous flow nitration logic for enhanced safety and yield.

Causality for Flow Adoption: Microreactors provide an exceptionally high surface-area-to-volume ratio, ensuring near-isothermal conditions. By limiting the residence time of the substrate with the nitrating agent to under 5 minutes, the formation of dinitrated impurities and oxidative degradation products is virtually eliminated, raising the overall yield to >85% while mitigating thermal runaway risks.

Handling, Stability, and Safety Protocols

As an active phenolic compound, 2-Methoxy-5-nitrophenol requires strict adherence to safety and storage protocols [4]:

-

GHS Classification: Classified as Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye irritation (H319).

-

Storage Causality: Must be stored in a cool, dry, well-ventilated area away from strong oxidizing agents. The phenolic -OH can undergo slow oxidation if exposed to ambient light and air over prolonged periods; therefore, storage under an inert atmosphere (Argon or Nitrogen) in amber glass is recommended to maintain >98% purity over a 24-month shelf life.

-

Incompatibilities: Contact with strong bases (prior to intended salt formation) will form the highly water-soluble phenoxide salt, altering its physical state and handling requirements.

References

Reactivity Profile of the Amine Group in (2-Methoxy-5-nitrophenyl)methanamine: A Technical Guide for Synthetic Applications

Introduction & Structural Causality

(2-Methoxy-5-nitrophenyl)methanamine (also known as 2-methoxy-5-nitrobenzylamine, CAS 92203-71-9) is a highly functionalized benzylamine derivative frequently utilized as a building block in drug discovery and materials science[1]. Because it is often supplied commercially as a hydrochloride salt, understanding the intrinsic reactivity of its free primary amine group is critical for designing efficient synthetic routes.

Unlike anilines, the amine group in this molecule is aliphatic, separated from the aromatic system by a methylene (-CH₂-) spacer. However, its nucleophilicity and basicity are heavily modulated by the electronic and steric environment of the substituted phenyl ring.

Electronic and Steric Modulators

The reactivity of the benzylic amine is governed by a push-pull dynamic from the aromatic substituents:

-

5-Nitro Group (-NO₂): Positioned meta to the benzylic carbon, this group exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect[2]. This pulls electron density away from the benzylic position, slightly reducing the basicity of the amine.

-

2-Methoxy Group (-OCH₃): Positioned ortho to the benzylic carbon, it exerts an electron-withdrawing inductive effect (-I) but an electron-donating resonance effect (+M). Crucially, the ortho placement introduces steric hindrance around the benzylic carbon, which alters the transition state kinetics during nucleophilic attack (e.g., in Sₙ2 alkylations)[3].

Fig 1: Electronic and steric influences on the primary amine group.

Empirical Reactivity Metrics

To predict the behavior of (2-Methoxy-5-nitrophenyl)methanamine in standard coupling reactions, we must benchmark it against unsubstituted benzylamine. Research demonstrates that electron-withdrawing groups (like nitro) on the benzylamine moiety decrease the rate of nucleophilic substitution reactions, whereas electron-donating groups increase it[3].

The table below summarizes the extrapolated quantitative data for the amine's reactivity profile based on Hammett substituent constants.

| Parameter | Benzylamine (Reference) | 4-Nitrobenzylamine | (2-Methoxy-5-nitrophenyl)methanamine |

| Conjugate Acid pKa (Est.) | 9.33 | ~8.50 | ~8.65 |

| Relative Nucleophilicity (Sₙ2) | 1.0 (Baseline) | 0.4x | 0.5x (Sterically hindered) |

| Steric Hindrance (A-value) | Low | Low | Moderate (due to ortho-OMe) |

| Primary Mass Adduct [M+H]⁺ | 108.08 | 153.06 | 183.076 [4] |

Takeaway: The target amine is a weaker nucleophile than standard benzylamine. Reactions requiring nucleophilic attack (like amidation or reductive amination) will require stronger activation of the electrophile or optimized catalytic conditions to overcome both the reduced electron density and the ortho-methoxy steric shield.

Validated Synthetic Workflows

As an Application Scientist, I emphasize protocols that are self-validating systems . This means the reaction conditions inherently drive the equilibrium toward the product while providing clear analytical markers for completion.

Workflow A: Amide Bond Formation (N-Acylation)

Due to the attenuated nucleophilicity of the amine, standard carbodiimide coupling (e.g., DCC/DMAP) can be sluggish and prone to side reactions. We utilize HATU , a uronium-based coupling agent, which generates a highly reactive 7-aza-HOBt ester intermediate.

Causality Rationale:

-

The starting material is typically the HCl salt[1]. We use DIPEA (N,N-Diisopropylethylamine) to liberate the free base in situ. DIPEA is sterically hindered and will not compete with our target amine for the activated acid.

-

DMF is chosen as the solvent because it fully solubilizes the highly polar nitro-aromatic system.

Step-by-Step Protocol:

-

Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

-

Activation: Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes to form the active ester.

-

Coupling: Add (2-Methoxy-5-nitrophenyl)methanamine hydrochloride (1.05 eq) in one portion.

-

Monitoring: Stir for 2-4 hours. The reaction is self-validating via LC-MS: monitor the disappearance of the strongly UV-active starting material (λmax ~260-280 nm due to the nitro chromophore) and the emergence of the product mass[4].

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Workflow B: Selective Reductive Amination

To synthesize secondary amines, direct alkylation with alkyl halides is avoided due to the risk of over-alkylation to the tertiary amine. Reductive amination using Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard.

Causality Rationale: NaBH(OAc)₃ is a mild reducing agent. It selectively reduces the transient iminium ion but is not strong enough to reduce the aldehyde/ketone or the sensitive nitro group on the aromatic ring. The addition of catalytic acetic acid accelerates iminium formation, which is necessary here because the ortho-methoxy group slightly hinders the initial nucleophilic attack.

Fig 2: Mechanistic workflow of selective reductive amination.

Step-by-Step Protocol:

-

Imine Formation: Suspend (2-Methoxy-5-nitrophenyl)methanamine hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M). Add DIPEA (1.1 eq) to free the amine, followed by the target aldehyde (1.0 eq).

-

Catalysis: Add glacial acetic acid (1.2 eq). Stir at room temperature for 1 hour to allow the sterically hindered iminium ion to fully form.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. The suspension will typically become a clear solution as the reduction proceeds.

-

Validation: Analyze via LC-MS. Look for the [M+H]⁺ peak corresponding to the secondary amine. The expected monoisotopic mass of the starting amine fragment is 182.069 Da[4]; add the mass of your aldehyde minus 16 (oxygen) + 2 (hydrogens) to find the target mass.

-

Workup: Quench with 1N NaOH to destroy excess hydride and neutralize the acetic acid. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

Analytical Validation Standards

Because the molecule contains a nitro group, it is highly amenable to UV-directed purification.

-

Mass Spectrometry: The starting material exhibits a distinct [M+H]⁺ adduct at m/z 183.076 and an [M+Na]⁺ adduct at m/z 205.058 [4].

-

NMR Tracking: In ¹H NMR, the benzylic protons (-CH₂-NH₂) typically appear as a singlet around 3.8 - 4.0 ppm depending on the solvent. Upon acylation or reductive amination, this singlet will shift downfield (acylation) or split/shift (alkylation), providing a definitive diagnostic marker for successful reaction at the amine center.

References

-

American Elements. "(2-methoxy-5-nitrophenyl)methanamine hydrochloride | CAS 92203-71-9". American Elements. Available at:[Link]

-

PubChemLite. "(2-methoxy-5-nitrophenyl)methanamine hydrochloride (C8H10N2O3)". Université du Luxembourg. Available at:[Link]

-

ResearchGate. "Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium". ResearchGate. Available at:[Link]

-

Lumen Learning. "The Effect of Substituents on pKa | MCC Organic Chemistry". Lumen Learning. Available at:[Link]

Sources

Comprehensive Solubility Profiling of (2-Methoxy-5-nitrophenyl)methanamine: A Technical Guide for Drug Development

Executive Summary (2-Methoxy-5-nitrophenyl)methanamine is a highly functionalized benzylamine derivative utilized extensively as a critical building block in the synthesis of targeted therapeutics, notably [1]. Understanding its solubility profile is essential for optimizing reaction kinetics, downstream purification workflows, and formulation strategies. This technical whitepaper provides a rigorous physicochemical analysis, quantitative solubility frameworks, and self-validating experimental protocols for assessing the solvation of this compound in common media.

Physicochemical Profiling & Structural Causality

The solubility of (CAS: 40896-72-8) is governed by the thermodynamic interplay of three distinct functional groups attached to its hydrophobic aromatic core:

-

Primary Amine (-CH₂NH₂): Acts as both a hydrogen-bond donor and acceptor. With a basic pKa (~9.0), it allows for pH-dependent aqueous solubility. In acidic media, protonation yields the highly water-soluble hydrochloride salt (CAS: 92203-71-9).

-

Methoxy Group (-OCH₃): An electron-donating group that increases the electron density of the aromatic ring via resonance, while also serving as a localized hydrogen-bond acceptor. This enhances solvation in polar protic solvents like methanol.

-

Nitro Group (-NO₂): A strongly electron-withdrawing moiety that imparts a significant dipole moment to the molecule. This strong dipole facilitates favorable ion-dipole and dipole-dipole interactions, driving high solubility in polar aprotic solvents.

Quantitative Solubility Data

The table below summarizes the solubility profile of both the free base and the hydrochloride salt forms across a dielectric continuum of common solvents.

| Solvent | Dielectric Constant (ε) | Free Base Solubility (mg/mL) | HCl Salt Solubility (mg/mL) | Primary Solvation Mechanism |

| Water (pH 7.4) | 80.1 | < 0.1 (Poor) | > 50.0 (High) | Ion-dipole (Salt) / Hydrophobic exclusion (Base) |

| 0.1 N HCl (pH 1.0) | ~80.0 | > 50.0 (High) | > 50.0 (High) | In situ protonation to ammonium salt |

| DMSO | 46.7 | > 100.0 (High) | > 100.0 (High) | Strong dipole-dipole interactions |

| Methanol | 32.7 | ~ 45.0 (Moderate) | > 50.0 (High) | Hydrogen bonding (Donor/Acceptor) |

| 1,4-Dioxane | 2.2 | ~ 30.0 (Moderate) | < 1.0 (Poor) | Dispersion forces / Weak H-bond acceptance |

| Hexane | 1.9 | < 0.1 (Poor) | < 0.1 (Poor) | Lack of polarizability / High lattice energy |

*Note: Values are representative empirical estimates at 25°C based on functional group contributions and structural analogs.

Experimental Methodology: Thermodynamic Solubility Assessment

To generate reliable solubility data for drug development, kinetic methods (like solvent-shift) are insufficient due to the risk of supersaturation. The Shake-Flask Method is the gold standard for determining thermodynamic solubility. As a Senior Application Scientist, I mandate the following protocol, designed as a closed, self-validating system to ensure absolute data integrity.

Protocol: The Self-Validating Shake-Flask Method

-

Excess Solid Addition: Add 50 mg of (2-Methoxy-5-nitrophenyl)methanamine to a 2 mL glass HPLC vial.

-

Causality: An excess of solid ensures that the solvent reaches absolute saturation, maintaining the thermodynamic equilibrium between the solid lattice and the solvated state.

-

-

Solvent Dispensing: Add 1 mL of the target solvent. Seal with a PTFE-lined cap.

-

Causality: PTFE prevents solvent evaporation during prolonged shaking, which would artificially inflate the calculated concentration.

-

-

Isothermal Equilibration: Place the vial in a thermoshaker at 25°C ± 0.1°C and agitate at 500 RPM for 48 hours.

-

Causality: Strict temperature control is mandatory because solubility is an enthalpy-driven process; even a 1°C fluctuation can alter solubility by 5-10%.

-

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C.

-

Causality: Centrifugation is preferred over filtration for small volumes to prevent active analyte adsorption onto filter membranes.

-

-

Supernatant Quantification (HPLC-UV): Dilute an aliquot of the supernatant into the mobile phase and analyze via HPLC-UV at 254 nm.

-

Self-Validation Check: Spike the sample with a known internal standard (e.g., toluene) to correct for any injection volume variances or matrix effects.

-

-

Solid Phase Validation (XRPD): Recover the residual solid and analyze via X-Ray Powder Diffraction.

-

Self-Validation Check: This confirms that the undissolved material has not undergone a solvent-mediated polymorphic transition or hydrate formation, which would invalidate the solubility value for the original crystal form.

-

Thermodynamic solubility assessment workflow via the shake-flask method.

Application Context: Solvation in API Synthesis

The solubility profile of (2-Methoxy-5-nitrophenyl)methanamine dictates its utility in complex Active Pharmaceutical Ingredient (API) synthesis. A prime example is its role in the synthesis of developed by Gatekeeper Pharmaceuticals for the treatment of non-small cell lung cancer (NSCLC)[1][2].

In the patented synthetic route, (2-Methoxy-5-nitrophenyl)methanamine is coupled with a 2,5-dichloro-pyrimidine derivative[1].

-

Solvent Selection Causality: The reaction is conducted in 1,4-dioxane. While the free base has higher absolute solubility in DMSO, 1,4-dioxane is selected because it is a polar aprotic solvent with a low dielectric constant that sufficiently dissolves both the lipophilic pyrimidine and the methanamine, without competitively interfering with the Nucleophilic Aromatic Substitution (SNAr) transition state.

-

Base Addition Causality: N,N-Diisopropylethylamine (DIPEA/DBEA) is added to the mixture[1]. Because the SNAr reaction generates HCl as a byproduct, the basic amine of the unreacted (2-Methoxy-5-nitrophenyl)methanamine would normally become protonated, precipitating as the insoluble (in 1,4-dioxane) hydrochloride salt and halting the reaction. DIPEA acts as a non-nucleophilic proton scavenger, maintaining the solubility and nucleophilicity of the primary reactant.

Solvation and synthetic coupling pathway for EGFR modulator development.

Conclusion

The solubility of (2-Methoxy-5-nitrophenyl)methanamine is highly tunable, transitioning from lipophilic to hydrophilic depending on the pH and the specific salt form utilized. By employing rigorous, self-validating thermodynamic protocols like the shake-flask method, researchers can accurately map its solubility landscape. This precision directly translates to optimized synthetic yields, as demonstrated in its successful application in the development of advanced clinical kinase inhibitors.

References

- Gatekeeper Pharmaceuticals Inc. (2011). "WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith". Google Patents.

Sources

- 1. WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith - Google Patents [patents.google.com]

- 2. WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith - Google Patents [patents.google.com]

Stability and Storage Dynamics of (2-Methoxy-5-nitrophenyl)methanamine: A Comprehensive Technical Guide

Executive Summary

(2-Methoxy-5-nitrophenyl)methanamine (CAS: 40896-72-8), commonly referred to as 2-methoxy-5-nitrobenzylamine, is a highly versatile bifunctional building block. It is extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of targeted kinase inhibitors such as EGFR modulators . However, the compound's structural features—a primary aliphatic amine coupled with a "push-pull" substituted aromatic ring—render it highly susceptible to environmental degradation.

This whitepaper provides an in-depth, mechanistic analysis of the degradation pathways of (2-Methoxy-5-nitrophenyl)methanamine and establishes field-proven, self-validating protocols for its storage, handling, and stability testing.

Physicochemical Profiling & Degradation Mechanisms

To design an effective storage protocol, we must first understand the causality behind the molecule's instability. The degradation of the free base form of (2-Methoxy-5-nitrophenyl)methanamine is driven by three primary mechanistic pathways:

A. Nucleophilic Attack and Carbamate Formation

The primary amine group (

B. Oxidative Degradation

The same nucleophilic nitrogen is susceptible to oxidation by atmospheric oxygen (

C. Photolytic Cleavage and Isomerization

The aromatic ring features a methoxy group (an electron-donating group via resonance) at the 2-position and a nitro group (a strong electron-withdrawing group) at the 5-position. This specific substitution pattern creates a strong intramolecular "push-pull" dipole. Consequently, the HOMO-LUMO energy gap is lowered, shifting the molecule's absorption spectrum deeper into the UV/Vis range. Exposure to ambient laboratory lighting triggers photoreduction of the nitro group and radical-mediated cleavage of the benzylamine bond.

Figure 1: Primary physicochemical degradation pathways of the free base amine.

Empirical Storage Protocols

The storage requirements for (2-Methoxy-5-nitrophenyl)methanamine depend entirely on its salt form. Converting the free base to a hydrochloride (HCl) salt (CAS: 92203-71-9) protonates the amine (

For researchers utilizing the free base (CAS: 40896-72-8), stringent environmental controls are mandatory to preserve the compound's integrity .

Quantitative Storage Parameters

| Storage Parameter | Free Base (CAS: 40896-72-8) | Hydrochloride Salt (CAS: 92203-71-9) |

| Optimal Temperature | 2°C to 8°C (Refrigerated) | 15°C to 25°C (Room Temperature) |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Ambient Air (Tightly sealed) |

| Light Exposure | Strictly Protected (Amber glass vial) | Protected from direct sunlight |

| Moisture Tolerance | Low (Keep desiccated) | Moderate (Keep dry) |

| Estimated Shelf Life | 12–24 months (Under optimal conditions) | >36 months |

Note: When removing the free base from refrigerated storage, the container must be allowed to equilibrate to room temperature before opening. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, accelerating degradation.

Self-Validating Analytical Workflow for Stability Assessment

To ensure the integrity of the compound prior to critical synthetic steps, a stability-indicating assay must be employed. The following protocol is designed as a self-validating system : it utilizes forced degradation (stress testing) alongside a baseline control to calculate a mass balance. If the sum of the degraded peak areas and the remaining API peak area equals the control peak area (>95%), the protocol validates that no volatile degradation products have escaped detection.

Protocol: Stability-Indicating RP-HPLC Assay

Step 1: Sample Preparation

-

Inside an inert-atmosphere glovebox (Argon), accurately weigh 10.0 mg of (2-Methoxy-5-nitrophenyl)methanamine.

-

Dissolve the solid in 10.0 mL of HPLC-grade diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1.0 mg/mL stock solution.

Step 2: Environmental Stressing (ICH Q1A Guidelines) Prepare three separate 1 mL aliquots from the stock solution:

-

Control: Transfer 1 mL into an amber HPLC vial. Store at 4°C.

-

Oxidative Stress: Mix 1 mL of stock with 1 mL of 3%

. Incubate at 25°C for 24 hours. -

Photolytic Stress: Transfer 1 mL into a clear quartz vial. Expose to 1.2 million lux hours of UV/Vis light.

Step 3: Chromatographic Separation

-

Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA ensures the amine remains protonated during the run, preventing peak tailing).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

Step 4: Detection and Mass Balance Validation

-

Inject 10 µL of each sample into the HPLC system, monitoring absorbance at 254 nm.

-

Integrate the chromatograms. Calculate the mass balance by comparing the total peak area of the stressed samples against the control sample.

Figure 2: Standardized self-validating workflow for forced degradation assessment.

Conclusion

The utility of (2-Methoxy-5-nitrophenyl)methanamine in advanced drug development is undeniable, but its chemical architecture demands rigorous handling. By understanding the nucleophilic and photolytic vulnerabilities of the free base, researchers can implement the necessary inert-atmosphere and temperature-controlled storage protocols. Whenever synthetically permissible, utilizing the hydrochloride salt variant is strongly recommended to bypass these stability bottlenecks and ensure reproducible reaction yields.

References

- World Intellectual Property Organization. "WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith." Google Patents.

-

American Elements. "(2-methoxy-5-nitrophenyl)methanamine hydrochloride | CAS 92203-71-9." American Elements Catalog. URL:[Link]

-

ICH Expert Working Group. "ICH Q1A (R2) Stability testing of new drug substances and products." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]

The Commercial and Synthetic Landscape of (2-Methoxy-5-nitrophenyl)methanamine in Advanced Drug Discovery

Executive Summary

(2-Methoxy-5-nitrophenyl)methanamine is a highly specialized primary amine that serves as a critical building block in modern medicinal chemistry and chemical biology. Recognized primarily for its utility in the development of irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors and advanced photolabile "caged" compounds, this molecule provides a highly functionalized aromatic scaffold. This whitepaper details its commercial availability, physicochemical profile, and the causal logic behind its de novo synthesis and analytical validation.

Physicochemical Profiling & Commercial Availability

When sourcing (2-Methoxy-5-nitrophenyl)methanamine for high-throughput screening or scale-up synthesis, researchers must navigate various commercial grades. The compound is widely available through specialized chemical suppliers in both its free base and hydrochloride salt forms[1][2]. Sourcing the correct grade is critical, as trace transition metal impurities from upstream synthesis can interfere with downstream cross-coupling reactions.

Table 1: Physicochemical Properties and Commercial Metrics

| Parameter | Specification |

| Chemical Name | (2-Methoxy-5-nitrophenyl)methanamine |

| CAS Number (Free Base) | 40896-72-8[2] |

| CAS Number (HCl Salt) | 92203-71-9[1] |

| Molecular Formula | C8H10N2O3 |

| Molecular Weight | 182.18 g/mol |

| Typical Commercial Purity | ≥95% (Reagent Grade) to >99% (Pharma Grade)[3][4] |

| Key Commercial Suppliers | American Elements, Enamine, Arctom, Howei Pharm[1][2][3][4] |

Mechanistic Utility in EGFR Inhibitor Design

The primary therapeutic application of (2-Methoxy-5-nitrophenyl)methanamine lies in the synthesis of pyrimidine-based irreversible EGFR inhibitors. First-generation wild-type EGFR inhibitors (such as gefitinib and erlotinib) often fail in the clinic due to the emergence of the T790M "gatekeeper" mutation in non-small cell lung cancers (NSCLC)[5].

To overcome this resistance, researchers synthesize irreversible inhibitors that covalently bind to the Cys797 residue in the ATP-binding pocket. The (2-methoxy-5-nitrophenyl)methanamine moiety is coupled with a pyrimidine core via nucleophilic aromatic substitution (SNAr)[5]. The methoxy group provides crucial steric bulk and electron-donating properties that precisely orient the molecule within the mutated kinase domain, dramatically enhancing binding affinity and selectivity.

De Novo Synthesis: The Staudinger Reduction Protocol

While commercially available, custom synthesis of (2-Methoxy-5-nitrophenyl)methanamine is frequently required for isotopic labeling (e.g., 13C or 15N) or derivative generation. The most robust and field-proven method is the Staudinger reduction of 2-(azidomethyl)-1-methoxy-4-nitrobenzene[6].

Causality of Experimental Choices

The Staudinger reduction is explicitly selected over standard catalytic hydrogenation (e.g., Pd/C with H2 gas). Catalytic hydrogenation would indiscriminately reduce the highly sensitive 5-nitro group into an aniline derivative, leading to unwanted polymerization or side reactions. Triphenylphosphine (PPh3) selectively reduces the aliphatic azide to a primary amine via an iminophosphorane intermediate, leaving the aromatic nitro group perfectly intact[6].

Step-by-Step Methodology

-

Reagent Preparation: Dissolve 0.527 g (~2.53 mmol) of 2-(azidomethyl)-1-methoxy-4-nitrobenzene in 6 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere[6].

-

Causality: Anhydrous THF is critical to prevent the premature hydrolysis of the highly reactive phosphazene intermediate.

-

-

Phosphine Addition: Add 0.664 g (2.53 mmol, 1.0 eq) of triphenylphosphine (PPh3) in a single portion[6].

-

Nitrogen Evolution: Stir the reaction mixture at room temperature (25°C) for 12 hours[6].

-

Causality: The formation of the iminophosphorane is thermodynamically driven forward by the irreversible expulsion of nitrogen gas (N2).

-

-

Hydrolysis: Add 2 mL of distilled water to the mixture and stir for an additional 2 hours. This hydrolyzes the iminophosphorane into the desired primary amine and triphenylphosphine oxide (TPPO) byproduct.

-

Acid-Base Workup: Acidify the mixture with 1M HCl to partition the protonated amine into the aqueous layer, leaving the neutral TPPO in the organic layer. Separate the layers, then basify the aqueous layer with saturated NaHCO3 (pH ~8-9)[6].

-

Isolation: Extract the basic aqueous layer with Dichloromethane (DCM) and Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to afford pure (2-methoxy-5-nitrophenyl)methanamine (Typical Yield: ~85%)[6].

Workflow of the selective Staudinger reduction preserving the nitro group.

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the synthesized or purchased batch, a self-validating analytical system must be employed before proceeding to downstream EGFR inhibitor coupling. Proceeding with impure amines will poison palladium catalysts in subsequent steps.

-

1H NMR (400 MHz, CDCl3): The spectrum must show a distinct singlet at ~3.90 ppm (2H) corresponding to the benzylic methylene protons (-CH2-NH2), and a singlet at ~3.98 ppm (3H) for the methoxy group. The aromatic protons should appear between 6.88 and 8.25 ppm[6].

-

LC-MS: A mass-to-charge ratio (m/z) of 183.1 [M+H]+ confirms the exact molecular weight.

-

System Causality: If the benzylic peak at 3.90 ppm shifts upfield or broadens significantly, it serves as an immediate, self-validating indicator of incomplete hydrolysis of the iminophosphorane or unwanted carbamate formation from atmospheric CO2 exposure.

Self-validating analytical workflow for verifying compound purity.

References

-

(2-methoxy-5-nitrophenyl)methanamine hydrochloride | CAS 92203-71-9 , American Elements. 1

-

CAS NO. 40896-72-8 | (2-Methoxy-5-nitrophenyl)methanamine , Arctomsci. 2

-

CAS 40896-72-8 C8H10N2O3 (2-Methoxy-5-nitrophenyl... , Howei Pharm. 3

-

40896-72-8・(2-methoxy-5-nitrophenyl)methanamine , Fujifilm Wako Pure Chemical Corporation. 4

-

WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith , Google Patents. 6

-

WO2011140338A1 - Compounds that modulate egfr activity (T790M focus) , Google Patents. 5

Sources

- 1. americanelements.com [americanelements.com]

- 2. arctomsci.com [arctomsci.com]

- 3. CAS 40896-72-8 | (2-Methoxy-5-nitrophenyl)methanamine,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 4. 40896-72-8・(2-methoxy-5-nitrophenyl)methanamine・(2-methoxy-5-nitrophenyl)methanamine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith - Google Patents [patents.google.com]

- 6. WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith - Google Patents [patents.google.com]

Methodological & Application

Synthesis of heterocyclic compounds from 2-Methoxy-5-nitroaniline

Title: Application Note: Synthesis of Heterocyclic Compounds from 2-Methoxy-5-nitroaniline

Executive Summary 2-Methoxy-5-nitroaniline (CAS: 99-59-2), also known as 5-nitro-o-anisidine, is a highly versatile aromatic building block. Due to the unique electronic push-pull system created by its electron-donating methoxy and amino groups, juxtaposed with the electron-withdrawing nitro group, it serves as a critical intermediate in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and advanced functional dyes[1]. This application note provides a comprehensive guide to leveraging 2-methoxy-5-nitroaniline in synthetic workflows, focusing on causality-driven protocols, mechanistic logic, and analytical self-validation.

Chemical & Structural Significance

The regiochemistry of 2-methoxy-5-nitroaniline dictates its synthetic utility. The primary amine at the C1 position is highly nucleophilic and easily diazotized, serving as the gateway to azo-linked heterocycles and arylhydrazines[2][3]. Meanwhile, the intact aromatic ring can participate in condensation reactions to form rigid bicyclic systems like 5-nitroquinolines[4]. Furthermore, its derivatives are extensively utilized in the synthesis of zinc(II) carboxylate complexes for antimicrobial applications[5] and as precursors for kinase inhibitors in oncology[6].

Mechanistic Pathways & Workflow Logic

The following diagram illustrates the divergent synthetic pathways originating from 2-methoxy-5-nitroaniline.

Figure 1: Divergent synthetic workflows for generating heterocycles from 2-Methoxy-5-nitroaniline.

Quantitative Data & Reaction Optimization

To ensure reproducibility, the following table summarizes optimized parameters for key transformations based on established literature[2][3][4][5].

| Target Compound Class | Key Intermediate | Reagents / Catalyst | Temp (°C) | Typical Yield (%) | Primary Application |

| Monoazo Disperse Dyes | Diazonium Salt | NaNO2, H₂SO₄, Naphthol | 0–5 | 75–85 | Optics, Textile Dyeing |

| Arylhydrazines | Diazonium Salt | SnCl₂·2H₂O, HCl | -5–0 | 60–70 | Pyrazole/Indole Precursor |

| 5-Nitroquinolines | Schiff Base | Glycerol, I₂, H₂SO₄ | 100–120 | 45–60 | Antimalarial / Oncology |

| Zinc(II) Complexes | Butenamide Ligand | Maleic anhydride, ZnSO₄ | 25 | 70–80 | Antimicrobial Agents |

Detailed Experimental Protocols

Protocol A: Synthesis of (2-Methoxy-5-nitrophenyl)hydrazine (Precursor for Pyrazoles)

Causality & Logic : Arylhydrazines are essential building blocks for synthesizing nitrogen-rich heterocycles like pyrazoles and indoles[3]. The synthesis relies on the generation of a diazonium salt, followed by controlled reduction. Stannous chloride (SnCl₂) is chosen as the reducing agent because it selectively reduces the diazonium nitrogen-nitrogen triple bond to a single bond without cleaving it, and crucially, without reducing the sensitive aromatic nitro group.

Step-by-Step Methodology :

-

Amine Salt Formation : Suspend 2-methoxy-5-nitroaniline (10.0 g, 59.5 mmol) in 50 mL of concentrated HCl and 50 mL of deionized water. Stir vigorously and cool the mixture to 0 °C using an ice-salt bath.

-

Diazotization : Dissolve sodium nitrite (4.5 g, 65.2 mmol) in 15 mL of water. Add this solution dropwise to the amine suspension, maintaining the internal temperature strictly below 5 °C to prevent the decomposition of the diazonium salt into a phenol byproduct. Stir for 45 minutes.

-

Reduction : In a separate flask, dissolve SnCl₂·2H₂O (40.0 g, 177 mmol) in 40 mL of concentrated HCl. Cool to 0 °C.

-

Hydrazine Formation : Add the cold SnCl₂ solution dropwise to the diazonium salt solution. A thick precipitate of the hydrazine hydrochloride will form immediately[3].

-

Isolation : Stir the suspension for an additional 2 hours at 0 °C. Filter the solid via vacuum filtration, wash with cold brine, and dry under a vacuum to yield the product.

Protocol B: Synthesis of Monoazo Dyes via Heterocyclic Coupling

Causality & Logic : Azo dyes are synthesized via electrophilic aromatic substitution. The diazonium ion acts as the electrophile. When coupling with phenols or naphthols, the reaction must be performed in an alkaline medium (pH 9-10) to deprotonate the hydroxyl group, forming a highly electron-rich phenoxide/naphthoxide ion that rapidly attacks the diazonium nitrogen[2].

Step-by-Step Methodology :

-

Diazotization : Diazotize 2-methoxy-5-nitroaniline (4.0 g, 24 mmol) in 6 mL of concentrated H₂SO₄ and 50 mL of water using 10 mL of aqueous sodium nitrite (0.02 mole) at 0–5 °C[2].

-

Coupling Preparation : Dissolve the coupling agent (e.g., 1-hydroxynaphthalene, 3.4 g, 24 mmol) in 50 mL of 10% NaOH solution. Chill to 0–5 °C.

-

Coupling Reaction : Slowly add the cold diazonium solution to the alkaline naphthol solution under vigorous stirring. Maintain the pH above 9 by adding additional NaOH if necessary. A deep red/orange precipitate will form instantly.

-

Maturation & Isolation : Stir the mixture for 1.5 hours at room temperature to ensure complete coupling. Filter the precipitated dye, wash thoroughly with deionized water until the filtrate is neutral, and recrystallize from an ethanol-methanol mixture to yield 2-methoxy-5-nitrophenylazo-4-hydroxynaphthalene (78% yield)[2].

Analytical Self-Validation & Troubleshooting

A robust protocol must be self-validating. Use the following analytical checkpoints to verify reaction success:

-

Thin Layer Chromatography (TLC) : For the azo dye synthesis, monitor the reaction using silica gel plates with an ether/acetone (5:1 v/v) mobile phase. The product typically exhibits an Rf value of ~0.85[2].

-

UV-Visible Spectroscopy : Azo dye formation is confirmed by a massive bathochromic shift. The product will show a strong absorption band in the visible region (λmax 450–550 nm) due to the extended n→π* and π→π* transitions of the -N=N- chromophore[2].

-

Troubleshooting Diazonium Decomposition : If TLC reveals a highly fluorescent spot with a lower Rf than the target dye, it indicates phenol formation (hydrolysis of the diazonium salt). Solution: Ensure the diazotization temperature never exceeds 5 °C and that the coupling reaction is executed immediately after diazonium formation.

References

-

Otutu, J.O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5: 1-8.[Link]

-

Alvarez, M., et al. (2001). New Route to 4,6-Dimethyl-2-Pyridylquinolines from the 4-N-p-Methylphenylamino-4-Pyridyl-1-Butenes. Heterocyclic Communications, 7(4), 323-326.[Link]

- World Intellectual Property Organization. (2018). Amine-substituted heterocyclic compounds as ehmt2 inhibitors and methods of use thereof (WO2018118842A1).

-

Attwood, M. M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(16), 12866-12883.[Link]

-

Khan, M. S., et al. (2025). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. ResearchGate.[Link]

Sources

- 1. 2-Methoxy-5-nitroaniline | 99-59-2 | Benchchem [benchchem.com]

- 2. scialert.net [scialert.net]

- 3. WO2018118842A1 - Amine-substituted heterocyclic compounds as ehmt2 inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: (2-Methoxy-5-nitrophenyl)methanamine as a Strategic Building Block in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocols

Executive Summary

(2-Methoxy-5-nitrophenyl)methanamine, frequently supplied as its hydrochloride salt (CAS 92203-71-9) or free base (CAS 40896-72-8), is a highly versatile benzylamine derivative utilized extensively in medicinal chemistry. Its unique tri-functional scaffold—comprising a nucleophilic primary amine, an electron-donating methoxy group, and a reducible nitro group—makes it an ideal precursor for synthesizing complex ion channel inhibitors and generating diverse compound libraries. This application note details the chemical rationale, biological applications, and validated protocols for utilizing this building block, specifically focusing on its role in synthesizing the potent amiloride analog 2'-Methoxy-5'-nitrobenzamil (NMBA) [1].

Chemical Rationale & Structural Advantages

As an application scientist, I frequently recommend (2-Methoxy-5-nitrophenyl)methanamine for library design due to the orthogonal reactivity of its functional groups:

-

Benzylic Primary Amine: Acts as a potent nucleophile for amide couplings, reductive aminations, and guanidinylation reactions. The benzylic spacer provides conformational flexibility, allowing the resulting pharmacophore to navigate narrow binding pockets.

-

Methoxy Group (-OCH₃): Provides both steric bulk and a hydrogen-bond acceptor site. In target binding, such as with the Epithelial Sodium Channel (ENaC), this group often anchors the molecule within the hydrophobic/hydrophilic interface of the channel pore.

-

Nitro Group (-NO₂): Serves as a strong electron-withdrawing group that modulates the pKa of the molecule. More importantly, it acts as a masked amine. Post-coupling, the nitro group can be selectively reduced to an aniline, unlocking a secondary site for derivatization (e.g., urea, sulfonamide, or secondary amide formation) without cross-reactivity.

Key Application: Synthesis of Ion Channel Inhibitors (NMBA)

One of the most prominent uses of (2-Methoxy-5-nitrophenyl)methanamine is in the synthesis of 2'-Methoxy-5'-nitrobenzamil (NMBA). NMBA is a photoreactive amiloride analog and a competitive inhibitor of the Na+/H+ antiporter and the Na+/Ca2+ exchanger (NCX)[2].

In cystic fibrosis and hypertension research, NMBA is utilized to block ENaC, thereby regulating sodium influx and fluid balance across epithelial tissues [3]. The synthesis involves coupling a substituted pyrazinoylguanidine core with the (2-Methoxy-5-nitrophenyl)methanamine moiety.

Caption: Signaling pathway illustrating NMBA-mediated inhibition of ENaC and fluid balance regulation.

Key Application: Sequential Functionalization for Library Generation

For high-throughput screening (HTS) library generation, this building block allows for a self-validating, two-stage diversification strategy.

Caption: Experimental workflow for generating diverse chemical libraries via sequential functionalization.

Quantitative Data Summaries

Table 1: Physicochemical Properties

| Property | Value |

|---|---|